Ampelopsin F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H22O6 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol |

InChI |

InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)27(23)20-10-18(32)12-22(34)26(20)28/h1-12,23-24,27-34H |

InChI Key |

LJHNYAXAPRDORG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2C3C(C4=C(C2C5=C3C=C(C=C5O)O)C=C(C=C4O)O)C6=CC=C(C=C6)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Ampelopsin F

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ampelopsin F is a naturally occurring oligostilbenoid, a class of compounds known for their diverse biological activities. This document provides a comprehensive overview of the chemical structure of this compound. It is crucial to distinguish this compound from the similarly named flavonoid, Ampelopsin (more commonly known as Dihydromyricetin or DHM), as the available scientific literature is heavily skewed towards the latter, leading to potential confusion. While detailed experimental data and specific signaling pathways for this compound are not extensively documented, this guide provides its known chemical properties and discusses the general biological activities and experimental protocols relevant to the oligostilbenoid class of compounds to which it belongs.

Chemical Structure and Properties of this compound

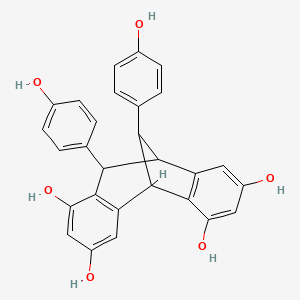

This compound is a complex polyphenolic compound with a tetracyclic structure. Its systematic IUPAC name is (1S,8R,9R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol[1]. The molecule is characterized by the presence of multiple hydroxyl groups, which contribute to its antioxidant potential.

Below is a 2D representation of the chemical structure of (+)-Ampelopsin F:

Image Source: PubChem CID 46230189

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₂₈H₂₂O₆ |

| Molecular Weight | 454.5 g/mol |

| IUPAC Name | (1S,8R,9R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.0²,⁷.0¹⁰,¹⁵]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol |

| SMILES | C1=CC(=CC=C1[C@H]2[C@H]3C(--INVALID-LINK--C5=C3C=C(C=C5O)O)C6=CC=C(C=C6)O)O |

| InChI | InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)27(23)20-10-18(32)12-22(34)26(20)28/h1-12,23-24,27-34H/t23-,24?,27+,28-/m1/s1 |

| InChIKey | LJHNYAXAPRDORG-WGPYEGLQSA-N |

| CAS Number | 151487-08-0[2] |

| Hydrogen Bond Donor Count | 6 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 2 |

| LogP (XLogP3-AA) | 4.6 |

| Physical Description | Powder[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] |

Note: The properties listed are for the (+)-Ampelopsin F stereoisomer.

Biological Activities and Research Landscape

A critical point of clarification is the distinction between This compound (an oligostilbenoid) and Ampelopsin/Dihydromyricetin (DHM) (a flavonoid). The vast majority of scientific literature referencing "Ampelopsin" investigates the biological activities of DHM. Therefore, attributing the extensive research on DHM's anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects directly to this compound is scientifically inaccurate.

Research specifically focused on the biological activities of this compound is limited. However, as an oligostilbenoid, it belongs to a class of compounds that are polymers of resveratrol (B1683913) units. Oligostilbenoids, in general, have been reported to possess a range of biological activities, including:

-

Antioxidant Activity: Due to the presence of multiple phenolic hydroxyl groups, these compounds are potent radical scavengers.

-

Anti-inflammatory Effects: Some oligostilbenoids have been shown to modulate inflammatory pathways.

-

Neuroprotective Properties: Resveratrol and its derivatives have been studied for their potential roles in protecting against neurodegenerative diseases.

-

Anticancer Activity: Inhibition of cancer cell proliferation and induction of apoptosis are known activities of some stilbenoids.

-

Cardiovascular Protection: Some studies suggest that stilbenoids may have beneficial effects on the cardiovascular system.

Further research is required to specifically elucidate and quantify the biological activities of this compound.

Experimental Protocols

Given the limited specific research on this compound, this section provides a detailed, generalized protocol for a common assay used to evaluate a key potential activity of oligostilbenoids: antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials and Reagents:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or other suitable solvent for this compound)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of ascorbic acid in methanol at a concentration of 1 mg/mL.

-

Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.

-

-

Assay Protocol:

-

In a 96-well microplate, add 100 µL of various concentrations of this compound (e.g., serial dilutions from the stock solution).

-

In separate wells, add 100 µL of various concentrations of ascorbic acid to serve as a positive control.

-

In a control well, add 100 µL of methanol to serve as the blank.

-

To each well, add 100 µL of the DPPH working solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

-

Visualization of Structural Relationships

To illustrate the classification of this compound, the following diagram shows its position within the broader family of stilbenoids.

Caption: Hierarchical classification of this compound as an oligostilbenoid.

Conclusion

This compound is a distinct oligostilbenoid whose chemical structure and properties are well-defined. However, there is a significant gap in the scientific literature regarding its specific biological activities, experimental data, and modulation of signaling pathways. This is largely due to the prevalent confusion with the flavonoid Ampelopsin (Dihydromyricetin). Future research should focus on isolating and characterizing the bioactivities of this compound to unlock its potential therapeutic applications and to build a more comprehensive understanding of this unique natural product. For now, its potential can be inferred from the broader class of oligostilbenoids, which are known for their antioxidant and other health-promoting properties.

References

An In-depth Technical Guide to Ampelopsin F: Discovery, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F is a naturally occurring oligostilbene, a class of resveratrol (B1683913) oligomers, that has garnered interest for its potential bioactive properties. It is crucial to distinguish this compound from the more extensively studied flavanonol, Ampelopsin, which is also known as Dihydromyricetin (DHM). This compound is a distinct chemical entity with a different molecular structure and a unique profile of biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and known biological activities of this compound, with a focus on experimental details and data.

Discovery and Natural Occurrence

(+)-Ampelopsin F was first isolated from the roots of Caragana sinica (Buc’hoz) Rehder, a plant used in traditional medicine.[1][2][3][4] Its discovery was part of a broader investigation into the antioxidative constituents of this plant species, which is known to be a rich source of various oligostilbenes.[1][3][5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₂O₆ | [6] |

| Molecular Weight | 454.47 g/mol | [6] |

| Class | Oligostilbene (Resveratrol Trimer) | [1][7] |

| Appearance | White Amorphous Powder | N/A |

| Optical Rotation | [α]²⁵_D_ +35.4 (c 0.1, MeOH) | N/A |

Experimental Protocols

Isolation of (+)-Ampelopsin F from Caragana sinica

The following protocol is based on the methodology described for the isolation of oligostilbenes from the roots of Caragana sinica.[1][3]

1. Extraction:

-

Air-dried and powdered roots of Caragana sinica are extracted with methanol (B129727) (MeOH) at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude MeOH extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol.

-

The EtOAc-soluble fraction, which contains the oligostilbenes, is concentrated.

3. Chromatographic Purification:

-

The EtOAc fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol to yield several sub-fractions.

-

Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure (+)-Ampelopsin F.

Experimental Workflow for Isolation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Caragasinin C: a new oligostilbene from the roots of Caragana sinica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. synarchive.com [synarchive.com]

- 7. π-π Conjugation Enhances Oligostilbene’s Antioxidant Capacity: Evidence from α-Viniferin and Caraphenol A - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ampelopsin F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F is a naturally occurring oligostilbenoid, a class of polyphenolic compounds formed from the oligomerization of resveratrol (B1683913) units. Unlike the more commonly known flavanonol, ampelopsin (dihydromyricetin), this compound is a more complex tetramer of resveratrol. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its biological activities, and relevant experimental protocols. The information is compiled from spectroscopic data, total synthesis efforts, and biological activity screenings.

Physical and Chemical Properties

This compound is a distinct chemical entity with the molecular formula C₂₈H₂₂O₆. Its identity should not be confused with ampelopsin, also known as dihydromyricetin. Key physical and chemical properties are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₂₈H₂₂O₆ | [1] |

| Molecular Weight | 454.5 g/mol | [1] |

| CAS Number | 151487-08-0 | [1] |

| Physical Description | Powder | [1] |

| Melting Point | 222-224 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) | [3] |

| Computed XLogP3-AA | 4.6 | |

| Hydrogen Bond Donors | 6 | |

| Hydrogen Bond Acceptors | 6 |

Spectroscopic Data

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy The structure of (+)-Ampelopsin F was elucidated using 1D and 2D NMR techniques[1][3]. The complex polycyclic structure results in a detailed spectrum.

¹H NMR (DMSO-d₆, 500 MHz) - Representative Chemical Shifts for Oligostilbenoids:

-

Aromatic Protons: δ 6.0-7.5 ppm

-

Methine Protons: δ 3.5-5.5 ppm

-

Hydroxyl Protons: δ 8.0-10.0 ppm (broad signals)

¹³C NMR (DMSO-d₆, 125 MHz) - Representative Chemical Shifts for Oligostilbenoids:

-

Aromatic Carbons: δ 100-160 ppm

-

Oxygenated Aromatic Carbons: δ 150-160 ppm

-

Aliphatic Carbons (Methine): δ 35-60 ppm

1.1.2. Mass Spectrometry (MS) High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to confirm the molecular formula of this compound[1][3].

-

Expected [M+H]⁺: ~455.1444 m/z

-

Expected [M+Na]⁺: ~477.1263 m/z

1.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy Stilbenoids typically exhibit strong UV absorption due to their conjugated systems.

-

λmax (in Methanol): Expected in the range of 280-330 nm.

1.1.4. Infrared (IR) Spectroscopy The IR spectrum of this compound would be characterized by the following absorption bands:

-

O-H Stretching (phenolic): ~3200-3600 cm⁻¹ (broad)

-

C-H Stretching (aromatic): ~3000-3100 cm⁻¹

-

C=C Stretching (aromatic): ~1500-1600 cm⁻¹

-

C-O Stretching (phenolic): ~1150-1250 cm⁻¹

Biological Activities and Signaling Pathways

The biological activities of this compound have been investigated, revealing its potential as an antioxidant and antibacterial agent[3][4]. While direct studies on its modulation of specific signaling pathways are limited, the broader class of resveratrol oligomers has been shown to interact with various cellular signaling cascades[1][5][6].

Antioxidant Activity

(+)-Ampelopsin F, isolated from Caragana sinica, has demonstrated antioxidant properties[1][3].

2.1.1. DPPH Radical Scavenging Assay A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Experimental Protocol: DPPH Assay

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

In a 96-well plate, add varying concentrations of this compound to the DPPH solution.

-

Include a control (DPPH solution with solvent) and a blank (methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals.

Antibacterial Activity

This compound has been reported to have antibacterial activity[4].

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a sterile liquid growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the bacterial strain to be tested (e.g., to 0.5 McFarland standard, then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells).

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using the MTT assay[4].

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Cell viability is expressed as a percentage of the untreated control cells.

Potential Effects on Signaling Pathways

While direct evidence for this compound's impact on signaling pathways is scarce, related oligostilbenoids have been shown to modulate key cellular pathways. It is plausible that this compound may exert its biological effects through similar mechanisms.

Known Signaling Pathways Modulated by Resveratrol Oligomers:

-

NF-κB Signaling Pathway: Some oligostilbenoids have demonstrated anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cell proliferation, differentiation, and apoptosis, is another potential target for oligostilbenoids.

-

SIRT1-AMPK-Autophagy Pathway: Some polyphenolic compounds are known to modulate longevity and cellular stress responses through this pathway[7][8].

Isolation and Synthesis

Isolation from Natural Sources

(+)-Ampelopsin F has been isolated from the ethyl acetate-soluble extract of the roots of Caragana sinica[1][3]. It has also been isolated from the acetone extract of the stem bark of Dryobalanops lanceolata[4].

General Isolation Workflow:

Total Synthesis

A total synthesis of (±)-Ampelopsin F was reported by Scott A. Snyder's research group in 2007[9]. The synthesis involves a multi-step process, providing a route to access this complex natural product and its analogs for further biological evaluation. The detailed synthetic route is available in the cited literature.

Conclusion

This compound is a structurally complex oligostilbenoid with demonstrated antioxidant and antibacterial activities. Its physical and chemical properties have been characterized through spectroscopic analysis and confirmed by total synthesis. While its direct effects on cellular signaling pathways remain an area for further investigation, its structural relationship to other bioactive resveratrol oligomers suggests potential for modulation of key pathways involved in inflammation, cell proliferation, and stress responses. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this compound. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its potential in drug development.

References

- 1. Resveratrol Oligomers for the Prevention and Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidative oligostilbenes from Caragana sinica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Ampelopsin F: A Technical Guide to its Biological Activity and Pharmacological Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ampelopsin F, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus.[1] It has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its pharmacological screening, experimental methodologies, and underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Pharmacological Activities of this compound

This compound exhibits a broad spectrum of biological activities, which have been investigated in numerous preclinical studies. The primary pharmacological effects are summarized below.

Anticancer Activity

This compound has demonstrated significant anticancer potential across a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

Quantitative Data on Anticancer Activity:

The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are presented in Table 1. This data highlights the compound's efficacy in inhibiting the growth of a diverse range of cancer types.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HepG2 | Hepatocellular Carcinoma | Varies (Dose-dependent) | [2][3] |

| SK-Hep-1 | Hepatocellular Carcinoma | Varies (Dose-dependent) | [2] |

| HuH-6 | Hepatoblastoma | ~75 (induces apoptosis) | [3] |

| MCF-7 | Breast Cancer | Varies (Dose-dependent) | [2] |

| MDA-MB-231 | Breast Cancer | Varies (Dose-dependent) | [2] |

| PC-3 | Prostate Cancer | Varies (Dose-dependent) | [2] |

| A549 | Non-small-cell lung cancer | Varies (Dose-dependent) | [2] |

| H1975 | Non-small-cell lung cancer | Varies (Dose-dependent) | [2] |

| U251 | Glioma | Varies (Dose-dependent) | [2] |

| A172 | Glioma | Varies (Dose-dependent) | [2] |

| SKOV3 | Ovarian Cancer | Varies (Dose-dependent) | [2] |

| SGC7901 | Gastric Carcinoma | Varies (Dose-dependent) | [2] |

| JAR | Choriocarcinoma | Varies (Dose-dependent) | [2] |

| HeLa | Cervical Cancer | Varies (Dose-dependent) | [4] |

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging a variety of reactive oxygen species (ROS). This activity is attributed to its chemical structure, which allows for the donation of hydrogen atoms to neutralize free radicals.

Quantitative Data on Antioxidant Activity:

The antioxidant capacity of this compound has been quantified using various in vitro assays. Table 2 summarizes the IC50 values for its free radical scavenging activity.

| Assay | Radical | IC50 (µg/mL) | Citation |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 3.9 | [2] |

| ORAC | Oxygen Radical Absorbance Capacity | Dose-dependent inhibition | [2] |

Anti-inflammatory Activity

This compound exerts significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity:

The anti-inflammatory efficacy of this compound has been demonstrated through the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines.

| Cell Line | Mediator | IC50 (µM) | Citation |

| RAW 264.7 | Nitric Oxide (NO) | 16.6 | [5] |

| RAW 264.7 | TNF-α | Dose-dependent inhibition | [5] |

| RAW 264.7 | IL-6 | Dose-dependent inhibition | [5] |

| RAW 264.7 | IL-1β | Dose-dependent inhibition | [5] |

Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival. By suppressing the NF-κB pathway, this compound reduces the expression of pro-inflammatory genes.

Nrf2 Signaling Pathway

This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress.

Mitochondrial Apoptosis Pathway

This compound induces apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the pharmacological screening of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[6]

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.[7]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[6]

Antioxidant Assays (DPPH and ABTS)

DPPH Radical Scavenging Assay:

-

Reaction Mixture: Mix 100 µL of this compound solution (at various concentrations) with 100 µL of 0.1 mM DPPH solution in methanol (B129727) in a 96-well plate.[10]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[10]

ABTS Radical Scavenging Assay:

-

ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.[11]

-

Reaction Mixture: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 at 734 nm. Mix 10 µL of this compound solution with 1 mL of the diluted ABTS•+ solution.[11]

-

Incubation: Incubate for 6 minutes at room temperature.[11]

-

Absorbance Measurement: Measure the absorbance at 734 nm.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dihydromyricetin functions as a tumor suppressor in hepatoblastoma by regulating SOD1/ROS pathway [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT (Assay protocol [protocols.io]

- 7. texaschildrens.org [texaschildrens.org]

- 8. journal.waocp.org [journal.waocp.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e3s-conferences.org [e3s-conferences.org]

Potential Therapeutic Targets of Ampelopsin F in Neurodegenerative Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound found in plants such as Ampelopsis grossedentata.[1][2][3] Emerging preclinical evidence highlights its neuroprotective properties, suggesting its potential as a therapeutic agent for a range of neurodegenerative diseases.[1][2][3] This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, focusing on its mechanisms of action in neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and its potential relevance in other related disorders. This document synthesizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways implicated in the neuroprotective effects of this compound.

The pathophysiology of neurodegenerative diseases is complex, often involving multifaceted processes such as neuroinflammation, oxidative stress, protein aggregation, and neuronal apoptosis.[4] this compound has been shown to modulate several of these key pathways, positioning it as a promising multi-target therapeutic candidate.[1][3][4] This guide aims to provide researchers and drug development professionals with a detailed resource to inform further investigation and potential therapeutic development of this compound and its derivatives.

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the quantitative findings from preclinical studies investigating the efficacy of this compound in various models of neurodegeneration.

Table 1: Effects of this compound on Cognitive Function in an Alzheimer's Disease Rat Model

| Parameter | Animal Model | Treatment Group | Dosage | Result | Reference |

| Escape Latency (Morris Water Maze) | Aβ₁₋₄₂-induced AD rats | AD + DHM | 100 mg/kg | Shortened escape latency compared to AD group. | [4] |

| Escape Latency (Morris Water Maze) | Aβ₁₋₄₂-induced AD rats | AD + DHM | 200 mg/kg | More significant shortening of escape latency compared to 100 mg/kg group. | [4] |

| Platform Crossings (Morris Water Maze) | Aβ₁₋₄₂-induced AD rats | AD + DHM | 100 mg/kg | Increased number of platform crossings. | [4] |

| Platform Crossings (Morris Water Maze) | Aβ₁₋₄₂-induced AD rats | AD + DHM | 200 mg/kg | Further increase in platform crossings compared to 100 mg/kg group. | [4] |

Table 2: Anti-inflammatory Effects of this compound in the Hippocampus of an Alzheimer's Disease Rat Model

| Inflammatory Cytokine | Animal Model | Treatment Group | Dosage | Result | Reference |

| IL-1β | Aβ₁₋₄₂-induced AD rats | AD + DHM | 100 mg/kg | Significantly reduced levels compared to AD group. | [4][5] |

| IL-1β | Aβ₁₋₄₂-induced AD rats | AD + DHM | 200 mg/kg | More significant reduction compared to 100 mg/kg group. | [4][5] |

| IL-6 | Aβ₁₋₄₂-induced AD rats | AD + DHM | 100 mg/kg | Significantly reduced levels compared to AD group. | [4][5] |

| IL-6 | Aβ₁₋₄₂-induced AD rats | AD + DHM | 200 mg/kg | More significant reduction compared to 100 mg/kg group. | [4][5] |

| TNF-α | Aβ₁₋₄₂-induced AD rats | AD + DHM | 100 mg/kg | Significantly reduced levels compared to AD group. | [4][5] |

| TNF-α | Aβ₁₋₄₂-induced AD rats | AD + DHM | 200 mg/kg | More significant reduction compared to 100 mg/kg group. | [4][5] |

Table 3: Effects of this compound on Apoptosis-Related Proteins in the Hippocampus of an Alzheimer's Disease Rat Model

| Protein | Animal Model | Treatment Group | Dosage | Result | Reference |

| Bax/Bcl-2 Ratio | Aβ₁₋₄₂-induced AD rats | AD + DHM | 100 mg/kg | Significantly decreased ratio compared to AD group. | [4][5] |

| Bax/Bcl-2 Ratio | Aβ₁₋₄₂-induced AD rats | AD + DHM | 200 mg/kg | More significant decrease in ratio compared to 100 mg/kg group. | [4][5] |

| NF-κB p65 | Aβ₁₋₄₂-induced AD rats | AD + DHM | 100 mg/kg | Significantly reduced expression compared to AD group. | [4] |

| NF-κB p65 | Aβ₁₋₄₂-induced AD rats | AD + DHM | 200 mg/kg | More significant reduction in expression compared to 100 mg/kg group. | [4] |

Table 4: Effects of this compound on Oxidative Stress Markers

| Marker | Model | Treatment | Result | Reference |

| Malondialdehyde (MDA) | D-galactose-induced aging mice | DMY (42 mg/kg and 168 mg/kg) | Potent inhibitory effect on MDA levels. | [6] |

| Superoxide Dismutase (SOD) | D-galactose-induced aging mice | DMY (42 mg/kg and 168 mg/kg) | Restored SOD activity. | [6] |

| Catalase | D-galactose-induced aging mice | DMY (42 mg/kg and 168 mg/kg) | Restored catalase activity. | [6] |

| Reactive Oxygen Species (ROS) | OGD/R-induced HT22 cells | DHM | Decreased ROS levels. | [7] |

Table 5: Effects of this compound in a Parkinson's Disease Mouse Model

| Parameter | Animal Model | Treatment Group | Dosage | Result | Reference |

| Motor Impairments | MPTP-induced PD mice | DHM + MPTP | 5 mg/kg | Significantly attenuated behavioral impairments. | [8] |

| Motor Impairments | MPTP-induced PD mice | DHM + MPTP | 10 mg/kg | Significantly attenuated behavioral impairments. | [8] |

| Dopaminergic Neuron Loss | MPTP-induced PD mice | DHM + MPTP | 5 mg/kg | Attenuated dopaminergic neuron loss. | [8] |

| Dopaminergic Neuron Loss | MPTP-induced PD mice | DHM + MPTP | 10 mg/kg | Attenuated dopaminergic neuron loss. | [8] |

Key Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of several key intracellular signaling pathways. The following diagrams illustrate these pathways based on current preclinical evidence.

References

- 1. cyagen.com [cyagen.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Preclinical Research of Dihydromyricetin for Brain Aging and Neurodegenerative Diseases [frontiersin.org]

- 4. Pharmacological mechanisms and potential clinical applications of Dihydromyricetin in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective role of Dihydromyricetin in Alzheimer’s disease rat model associated with activating AMPK/SIRT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydromyricetin attenuates D-galactose-induced brain aging of mice via inhibiting oxidative stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihydromyricetin inhibits oxidative stress and apoptosis in oxygen and glucose deprivation/reoxygenation‑induced HT22 cells by activating the Nrf2/HO‑1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydromyricetin protects neurons in an MPTP-induced model of Parkinson's disease by suppressing glycogen synthase kinase-3 beta activity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Cancer Potential of Ampelopsin F: A Technical Overview of In Vitro Cytotoxicity Studies

For Researchers, Scientists, and Drug Development Professionals

Ampelopsin, also known as dihydromyricetin, is a natural flavonoid compound that has garnered significant attention for its diverse pharmacological activities, including potent anti-cancer effects.[1][2][3] This technical guide synthesizes findings from preliminary in vitro studies, offering a detailed examination of Ampelopsin F's cytotoxic properties against various cancer cell lines. This document provides a comprehensive resource, including quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved in its mechanism of action.

Quantitative Analysis of this compound Cytotoxicity

This compound has demonstrated significant dose-dependent cytotoxic effects across a range of human cancer cell lines. The following tables summarize the inhibitory concentrations (IC50) and other quantitative measures of its anti-proliferative and pro-apoptotic activity.

Table 1: Inhibition of Cell Viability by this compound

| Cell Line | Cancer Type | Assay | Treatment Duration (h) | IC50 / Effective Concentration (µM) | Reference |

| MCF-7 | Breast Cancer | CCK-8 | 24 | Dose-dependent inhibition (20-80 µM) | [2] |

| MDA-MB-231 | Breast Cancer | CCK-8 | 24 | Dose-dependent inhibition (20-80 µM) | [2] |

| MDA-MB-231 | Breast Cancer | CCK-8 | 12 and 24 | Dose-dependent inhibition (0-100 µM) | [4] |

| MCF-7 | Breast Cancer | CCK-8 | 12 and 24 | Dose-dependent inhibition (0-100 µM) | [4] |

| HL60 | Leukemia | Not Specified | Not Specified | Significant inhibition at concentrations not affecting normal cells | [1] |

| K562 | Leukemia | Not Specified | Not Specified | Significant inhibition at concentrations not affecting normal cells | [1] |

| A549 | Lung Adenocarcinoma | MTT | 24, 48, 72 | IC50 < 30 µM (dose-dependent) | [5] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | Assay | Treatment Duration (h) | Observations | Reference |

| MCF-7 | Breast Cancer | Annexin V-FITC/PI | 24 | Dose-dependent increase in apoptotic cells (20-80 µM) | [2] |

| MDA-MB-231 | Breast Cancer | Annexin V-FITC/PI | 24 | Dose-dependent increase in apoptotic cells (20-80 µM) | [2] |

| MDA-MB-231 | Breast Cancer | Hoechst 33258 | 24 | Morphological changes consistent with apoptosis | [4] |

| MCF-7 | Breast Cancer | Hoechst 33258 | 24 | Morphological changes consistent with apoptosis | [4] |

| HL60 | Leukemia | Annexin V-FITC/PI | 24 and 48 | Marked increase in early and late apoptotic cells | [1] |

| K562 | Leukemia | Annexin V-FITC/PI | Not Specified | Induction of apoptosis | [1] |

| A549 | Lung Adenocarcinoma | Annexin V-FITC/PI | 48 | Dose-dependent increase in apoptotic cells (10-30 µM) | [5] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to assess the in vitro cytotoxicity of this compound.

Cell Culture and Treatment

Human cancer cell lines such as MCF-7, MDA-MB-231 (breast cancer), HL60, K562 (leukemia), and A549 (lung adenocarcinoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1][4][5] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates or flasks and allowed to adhere overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at various concentrations for the specified treatment durations.[4][5]

Cell Viability and Proliferation Assays

1. CCK-8 (Cell Counting Kit-8) Assay:

-

Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

-

Treat cells with varying concentrations of this compound for 12, 24, or 48 hours.[2][4]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cells in 96-well plates and treat with this compound as described above.[5]

-

After treatment, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm or 570 nm.

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Harvest cells after treatment with this compound.[5]

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

-

Incubate for 15 minutes at room temperature in the dark.[5]

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

2. Hoechst 33258 Staining:

-

Grow cells on coverslips in a 6-well plate and treat with this compound.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with Hoechst 33258 solution (1 µg/mL) for 5-10 minutes.

-

Wash with PBS and mount the coverslips on glass slides.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.[4]

Western Blot Analysis

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, Akt, p-Akt, NF-κB) overnight at 4°C.[1][4]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of this compound.

Caption: this compound induces apoptosis via the mitochondrial pathway.[1][4]

Caption: this compound inhibits the pro-survival Akt/NF-κB signaling pathway.[1]

Caption: this compound triggers apoptosis through the induction of ER stress.[2][6]

Caption: this compound induces apoptosis by regulating the c-Myc/Skp2/Fbw7 pathway.[3][5]

Conclusion

The preliminary in vitro data strongly suggest that this compound is a promising candidate for anti-cancer drug development. Its ability to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines is well-documented.[1][2][4][5] The cytotoxic effects of this compound are mediated through multiple signaling pathways, including the intrinsic mitochondrial apoptosis pathway, inhibition of pro-survival signals like Akt/NF-κB, and induction of endoplasmic reticulum stress.[1][2][4] Further investigation into the in vivo efficacy and safety of this compound is warranted to translate these promising preclinical findings into potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]

- 3. Ampelopsin induces apoptosis by regulating multiple c-Myc/S-phase kinase-associated protein 2/F-box and WD repeat-containing protein 7/histone deacetylase 2 pathways in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]

- 5. Ampelopsin induces apoptosis by regulating multiple c-Myc/S-phase kinase-associated protein 2/F-box and WD repeat-containing protein 7/histone deacetylase 2 pathways in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR and Mass Spectrometry Data Interpretation of Ampelopsin F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Ampelopsin F, a bridged oligostilbene. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation and analytical characterization of this natural product. Included are tabulated spectral data, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Spectroscopic and Spectrometric Data of this compound

The structural identity of this compound has been elucidated through various spectroscopic and spectrometric techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) analyses.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR (500 MHz, CD₃OD) Data for this compound [1][2]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 7.02 | d | 8.6 | 2H | H-2, H-6 |

| 6.72 | d | 8.5 | 2H | H-3, H-5 |

| 6.69 | d | 8.5 | 2H | H-2a, H-6a |

| 6.51 | d | 8.6 | 2H | H-3a, H-5a |

| 6.38 | d | 2.0 | 1H | H-14 |

| 6.36 | d | 2.4 | 1H | H-14a |

| 6.08 | d | 2.4 | 1H | H-12a |

| 6.01 | d | 2.0 | 1H | H-12 |

| 4.09 | d | 1.5 | 1H | H-7 |

| 4.03 | s | - | 1H | H-8a |

| 3.56 | s | - | 1H | H-7a |

| 3.23 | s | - | 1H | H-8 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon skeleton of this compound. The chemical shifts (δ) are reported in ppm.

Table 2: ¹³C NMR (125 MHz, CD₃OD) Data for this compound [2]

| Chemical Shift (δ, ppm) | Carbon Type |

| 158.48 | s |

| 158.08 | s |

| 157.12 | s |

| 156.13 | Aromatic |

| 156.11 | Aromatic |

| 153.16 | s |

| 147.85 | s |

| 147.53 | s |

| 139.07 | s |

| 136.09 | s |

| 130.08 | Aromatic (2C) |

| 129.37 | Aromatic (2C) |

| 128.72 | s |

| 115.76 | Aromatic (2C) |

| 115.59 | Aromatic (2C) |

| 114.11 | s |

| 105.78 | Aromatic |

| 104.32 | Aromatic |

| 102.01 | Aromatic |

| 101.92 | Aromatic |

| 59.28 | Aliphatic |

| 50.95 | Aliphatic |

| 49.85 | Aliphatic |

| 47.65 | Aliphatic |

High-Resolution Mass Spectrometry (HR-ESI-MS) Data

HR-ESI-MS analysis provides a highly accurate mass measurement, which is crucial for determining the elemental composition of a molecule.

Table 3: HR-ESI-MS Data for this compound [1][2]

| Parameter | Value |

| Ionization Mode | ESI⁻ |

| Calculated m/z for C₂₈H₂₁O₆ ([M-H]⁻) | 453.1338 |

| Found m/z | 453.1351 |

Experimental Protocols

The following sections outline the generalized experimental protocols for the NMR and mass spectrometry analysis of stilbenoids like this compound. These protocols are based on standard laboratory practices and can be adapted based on the specific instrumentation and research requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: General workflow for NMR analysis of this compound.

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, CD₃OD) in a clean vial.

-

Transfer the solution into a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer (e.g., a 500 MHz instrument).

-

Lock the field frequency using the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H spectrum using a standard pulse program (e.g., zg30). Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of 1-5 seconds.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectra. For ¹H NMR, the residual solvent peak (e.g., CD₃OD at 3.31 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) can be used. For ¹³C NMR, the solvent peak (e.g., CD₃OD at 49.0 ppm) is used for referencing.

-

For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Caption: General workflow for HR-ESI-MS analysis of this compound.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve a small amount of purified this compound in a high-purity solvent such as methanol (B129727) or acetonitrile.

-

Dilute the sample solution to a final concentration suitable for ESI-MS, typically in the range of 1-10 µg/mL. The final solution should be free of any particulate matter.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Set the mass spectrometer to operate in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and intense signal.

-

Acquire the mass spectrum over an appropriate m/z range using a high-resolution mass analyzer such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instrument.

-

-

Data Analysis:

-

From the acquired high-resolution mass spectrum, determine the accurate mass-to-charge ratio (m/z) of the molecular ion peak.

-

Utilize the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass, within a specified mass tolerance (typically < 5 ppm).

-

Compare the experimentally determined mass and calculated elemental composition with the theoretical values for the proposed structure of this compound (C₂₈H₂₂O₆) to confirm its molecular formula.

-

Biological Activity and Signaling Pathway

This compound has been reported to exhibit anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of the arachidonic acid metabolic pathway. Specifically, this compound has been shown to inhibit the activity of cytosolic phospholipase A2 (cPLA2) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation.[3][4]

Caption: Anti-inflammatory signaling pathway inhibited by this compound.

This guide provides a foundational understanding of the analytical data and experimental considerations for this compound. The provided information is intended to support further research and development efforts involving this and related natural products.

References

Pharmacological Profiling of Resveratrol Dimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Resveratrol (B1683913), a naturally occurring polyphenol, has garnered significant attention for its diverse pharmacological activities. Beyond the monomer, its dimeric forms, a class of compounds known as stilbenoids, exhibit a wide spectrum of biological effects, often with enhanced potency and selectivity. This technical guide provides an in-depth analysis of the pharmacological profiles of various resveratrol dimers, presenting comparative quantitative data, detailed experimental protocols for key assays, and visualizations of the intricate signaling pathways they modulate.

Core Pharmacological Activities of Resveratrol Dimers

Resveratrol dimers have demonstrated significant potential across several therapeutic areas, including oncology, anti-inflammatory, antioxidant, and neuroprotection. The dimerization of resveratrol can lead to compounds with altered physicochemical properties, bioavailability, and target interactions, resulting in distinct pharmacological profiles.

Antioxidant Activity

Resveratrol dimers are potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress-induced cellular damage. Their antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the oxygen radical absorbance capacity (ORAC) assay. For instance, pallidol, a resveratrol dimer found in red wine, has been shown to be a potent and selective singlet oxygen quencher.[1][2][3]

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of resveratrol dimers against various cancer cell lines. These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle through the modulation of multiple signaling pathways. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare the cytotoxic potency of these dimers. While specific IC50 values vary depending on the cancer cell line and the specific dimer, studies have shown that some dimers exhibit greater cytotoxic potential than resveratrol itself. For example, a derivative of resveratrol, 4'-chloro-3,5-dihydroxystilbene, showed a lower IC50 value (17.4 µmol/L) against A549 lung cancer cells compared to resveratrol (25.5 µmol/L).[4]

Anti-inflammatory Activity

Resveratrol dimers exert anti-inflammatory effects by modulating key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[5] They can inhibit the production of pro-inflammatory cytokines and mediators. For instance, certain resveratrol derivatives have shown potent inhibitory effects on the production of nitric oxide (NO), with IC50 values in the low micromolar range.[5]

Enzyme Inhibition

Specific resveratrol dimers have been identified as inhibitors of various enzymes. For example, ε-viniferin, a dimer of resveratrol, has been shown to be a more potent inhibitor of several human cytochrome P450 (CYP) enzymes compared to resveratrol, with Ki values ranging from 0.5 to 20 µM.[6] This suggests a potential role in modulating drug metabolism and the bioactivation of carcinogens. Some resveratrol dimers have also been investigated for their ability to inhibit enzymes like α-amylase, which is relevant to the management of diabetes.

Comparative Pharmacological Data

To facilitate a clear comparison of the pharmacological profiles of various resveratrol dimers, the following tables summarize the available quantitative data from the scientific literature.

Table 1: Cytotoxicity of Resveratrol and its Dimers in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Citation |

| Resveratrol | A549 (Lung) | Direct Cell Counting | 25.5 | [4] |

| 4'-chloro-3,5-dihydroxystilbene | A549 (Lung) | Direct Cell Counting | 17.4 | [4] |

| Resveratrol | HeLa (Cervical) | MTT Assay | 200-250 | [7] |

| Resveratrol | MDA-MB-231 (Breast) | MTT Assay | 200-250 | [7] |

| Resveratrol | MCF-7 (Breast) | MTT Assay | 400-500 | [7] |

| Resveratrol | SiHa (Cervical) | MTT Assay | 400-500 | [7] |

Table 2: Anti-inflammatory Activity of Resveratrol Derivatives

| Compound | Parameter | Cell/Assay System | IC50 (µM) | Citation |

| Thiazole Derivative 22 | NO Production | LPS-stimulated RAW264.7 cells | 0.7 ± 0.15 | [5] |

| Thiazole Derivative 23 | NO Production | LPS-stimulated RAW264.7 cells | 0.6 ± 0.12 | [5] |

Table 3: Enzyme Inhibition by Resveratrol and ε-viniferin

| Compound | Enzyme | Inhibition Constant (Ki) (µM) | Citation |

| ε-viniferin | CYP1A1, CYP1B1, CYP2B6 | 0.5 - 20 | [6] |

| Resveratrol | Various CYPs | 10 - 100 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. The following are protocols for key experiments commonly used in the profiling of resveratrol dimers.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Resveratrol dimer stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the resveratrol dimer for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)

-

Resveratrol dimer solutions at various concentrations

-

Methanol

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a series of dilutions of the resveratrol dimer in methanol.

-

In a test tube or a 96-well plate, add a specific volume of the dimer solution to a defined volume of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity against compound concentration.

Anti-inflammatory Pathway Analysis: Western Blot for NF-κB Activation

Western blotting is used to detect the levels of specific proteins involved in signaling pathways, such as the phosphorylation and nuclear translocation of NF-κB subunits.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

LPS (Lipopolysaccharide)

-

Resveratrol dimer

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with the resveratrol dimer for a specific time before stimulating with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce NF-κB activation.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins (20-40 µg per lane) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes modulated by resveratrol dimers is essential for a comprehensive understanding of their mechanisms of action.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Resveratrol dimers can interfere with this pathway at multiple points.

Caption: Inhibition of the NF-κB signaling pathway by resveratrol dimers.

Experimental Workflow for Cell Viability Screening

A typical workflow for screening the cytotoxic effects of resveratrol dimers on cancer cells using the MTT assay.

References

- 1. Pallidol, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pallidol, a resveratrol dimer from red wine, is a selective singlet oxygen quencher (Journal Article) | ETDEWEB [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Ampelopsin F: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as dihydromyricetin, is a flavonoid with a growing reputation in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of its natural origins, geographical distribution, and the molecular pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Geographical Distribution of this compound

This compound is predominantly found in plant species belonging to the genus Ampelopsis, as well as in Impatiens glandulifera. The concentration of this bioactive compound varies depending on the plant species, the specific part of the plant, geographical location, and the time of harvest.

Plant Sources

The primary plant sources of this compound include:

-

Ampelopsis grossedentata : Commonly known as vine tea, this plant is a major source of this compound. It is primarily distributed in the southwest regions of China, including the provinces of Hunan, Guizhou, and Guangxi.[1][2] The leaves and stems are particularly rich in this compound.

-

Ampelopsis megalophylla : This species, also found in China, is another significant source of this compound.

-

Ampelopsis cantoniensis : This plant is also a known source of this compound.

-

Impatiens glandulifera : Also known as Himalayan balsam, this invasive plant species has been identified as a natural source of this compound. However, quantitative data on the concentration of this compound in this plant are not as readily available as for the Ampelopsis species.

Distribution within Plant Tissues and Influence of Harvesting Period

Research on Ampelopsis grossedentata has shown that the concentration of this compound is highest in the leaves, followed by the stems, and is lowest in the roots.[3] Furthermore, the content of this compound in this plant is highest when harvested in the months of April and May.[3]

Quantitative Analysis of this compound in Natural Sources

The yield of this compound can vary significantly. The following tables summarize the quantitative data available from various studies.

Table 1: this compound (Dihydromyricetin) Content in Ampelopsis grossedentata

| Plant Part/Product | Geographical Origin | Dihydromyricetin Content | Reference |

| Leaves | Not Specified | Higher than stems and roots | [3] |

| Stems | Not Specified | Lower than leaves, higher than roots | [3] |

| Roots | Not Specified | Lowest content | [3] |

| Vine Tea (dried leaves) | Hunan, China | 21.42% of dry weight | [2] |

| Vine Tea (dried leaves) | Guizhou, China | 20.17% of dry weight | [2] |

| Vine Tea (dried leaves) | Guangxi, China | 16.47% of dry weight | [2] |

| Vine Tea (21 samples) | Laifeng, China | 168.7 - 349.9 mg/g | [1] |

| Extract | Not Specified | 51.2% | |

| General Content | Not Specified | Up to 30% (m/m) |

Table 2: Dihydromyricetin Content in Ampelopsis megalophylla Leaves

| Harvest Month | Dihydromyricetin Content (mg/g) | Reference |

| May | ~50 | [4] |

| August | ~25 | [4] |

| October | ~15 | [4] |

Experimental Protocols: Extraction, Isolation, and Purification of this compound

The following section outlines a general methodology for the extraction and purification of this compound from plant materials, based on protocols described in the scientific literature.

Extraction

Objective: To extract crude this compound from dried plant material.

Method 1: Ethanol (B145695) Reflux Extraction

-

Preparation of Plant Material: Air-dry the leaves and stems of the source plant and grind them into a coarse powder.

-

Solvent Extraction:

-

Place the powdered plant material in a round-bottom flask.

-

Add 90% ethanol to the flask.

-

Perform reflux extraction for a specified duration (e.g., 1.5 hours). This process is typically repeated multiple times (e.g., four times) to maximize the extraction yield.

-

-

Filtration and Concentration:

-

Filter the resulting extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Method 2: Ultrasonic-Assisted Extraction

-

Preparation of Plant Material: Prepare the plant material as described in Method 1.

-

Solvent Extraction:

-

Suspend the powdered plant material in 70% ethanol.

-

Subject the mixture to ultrasonic treatment at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 40 minutes).[2]

-

-

Filtration and Concentration: Follow the same procedure as in Method 1.

Isolation and Purification

Objective: To isolate and purify this compound from the crude extract.

Method: Recrystallization

-

Initial Purification: The crude extract can be further purified by partitioning with a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds.

-

Recrystallization:

-

Dissolve the partially purified extract in a minimal amount of hot water or a suitable solvent mixture.

-

Allow the solution to cool slowly. This compound will crystallize out of the solution as it cools due to its lower solubility at colder temperatures.

-

Collect the crystals by filtration.

-

This process can be repeated multiple times to achieve a high purity of this compound.

-

Method: High-Performance Liquid Chromatography (HPLC)

For analytical quantification and preparative purification, Reverse-Phase HPLC (RP-HPLC) is commonly used.

-

Sample Preparation: Dissolve the extracted and partially purified sample in a suitable solvent (e.g., methanol).

-

HPLC Conditions:

-

Quantification and Collection: The concentration of this compound is determined by comparing the peak area to that of a standard. For preparative HPLC, the fraction corresponding to the this compound peak is collected.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways, particularly those involved in cancer cell proliferation and apoptosis.

TRAIL-Induced Apoptosis Pathway

This compound can sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. It achieves this by upregulating the expression of TRAIL death receptors, DR4 and DR5, on the surface of cancer cells. This increased receptor expression enhances the binding of TRAIL, leading to the activation of the extrinsic apoptosis pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. This compound has been shown to inhibit this pathway, thereby suppressing cancer cell growth. It is thought to exert its effect at multiple points in the cascade, leading to the deactivation of mTOR and its downstream effectors.

Conclusion

This compound is a promising natural compound with well-documented anti-cancer properties. Its abundance in certain plant species, particularly Ampelopsis grossedentata, makes it an accessible target for natural product research. The elucidation of its mechanisms of action, including the modulation of the TRAIL and mTOR signaling pathways, provides a solid foundation for its further investigation and potential development as a therapeutic agent. This guide offers a comprehensive summary of the current knowledge on this compound, which should aid researchers in their future studies of this fascinating molecule.

References

The Stereochemistry and Absolute Configuration of Ampelopsin F: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, a complex resveratrol (B1683913) oligomer, has garnered significant interest within the scientific community due to its unique structural architecture and potential therapeutic applications. As a member of the stilbenoid family, isolated from plant sources such as Ampelopsis brevipedunculata var. hancei, understanding its precise three-dimensional structure is paramount for elucidating its bioactivity and for guiding synthetic and medicinal chemistry efforts. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of (-)-Ampelopsin F, detailing the experimental methodologies employed in its structural determination and presenting key quantitative data.

Absolute Configuration of (-)-Ampelopsin F

The absolute configuration of the naturally occurring (-)-Ampelopsin F has been determined to be (2R, 3S, 10S, 17S) . This complex stereochemistry arises from four stereogenic centers within its pentacyclic framework. The IUPAC name for (-)-Ampelopsin F is (2R,3S,10S,17S)-2,17-bis(4-hydroxyphenyl)pentacyclo[8.7.0.0¹,³.0⁴,⁹.0¹¹,¹⁶]heptadeca-4(9),5,7,11(16),12,14-hexaene-6,8,13,15-tetrol.[1]

Experimental Determination of Stereochemistry

The definitive elucidation of the complex stereostructure of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and X-ray crystallography of a derivative. The initial isolation and structure elucidation were reported by Ohyama et al.

Data Presentation

The following table summarizes the key quantitative data that were instrumental in the stereochemical assignment of (-)-Ampelopsin F.

| Parameter | Value | Method | Significance |

| Specific Optical Rotation | [α]ᴅ²⁵ -158° (c 0.5, MeOH) | Polarimetry | The negative sign indicates it is the levorotatory enantiomer. |

| Circular Dichroism (CD) | Not explicitly detailed in abstracts, but crucial for absolute configuration determination by comparing experimental and calculated spectra. | CD Spectroscopy | The specific Cotton effects in the CD spectrum are characteristic of the absolute configuration. |

| ¹H NMR | Key NOE correlations established the relative stereochemistry of the protons on the stereogenic centers. | NMR Spectroscopy (NOESY) | Provided evidence for the spatial proximity of specific protons, confirming the relative arrangement of substituents. |

| X-ray Crystallography | Performed on a derivative (e.g., O-benzoyl-Ampelopsin F) to unambiguously determine the absolute configuration. | Single-Crystal X-ray Diffraction | Provided the definitive three-dimensional structure, confirming the absolute stereochemistry. |

Experimental Protocols

The determination of the absolute configuration of this compound involves a multi-step process, beginning with its isolation and purification, followed by a series of sophisticated analytical techniques.

Isolation and Purification of (-)-Ampelopsin F

(-)-Ampelopsin F is a naturally occurring compound isolated from the roots and stems of Ampelopsis brevipedunculata var. hancei. The general procedure involves:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning between immiscible solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on polarity.

-

Chromatography: The fraction containing this compound is further purified using a combination of column chromatography techniques, including silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to yield the pure compound.

Determination of Relative Stereochemistry by NMR Spectroscopy

The relative configuration of the four stereocenters in this compound was established primarily through Nuclear Overhauser Effect (NOE) experiments.

Protocol for NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Sample Preparation: A solution of pure (-)-Ampelopsin F is prepared in a suitable deuterated solvent (e.g., CD₃OD).

-

Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer. The mixing time is optimized to observe key NOE cross-peaks.

-

Data Analysis: The presence of cross-peaks between specific protons in the NOESY spectrum indicates their close spatial proximity (typically < 5 Å). By analyzing the pattern of these correlations, the relative stereochemistry of the molecule can be deduced.

Determination of Absolute Configuration by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules by comparing the experimentally measured spectrum with theoretically calculated spectra for the possible enantiomers.

Protocol for CD Analysis:

-

Sample Preparation: A solution of (-)-Ampelopsin F of known concentration is prepared in a transparent solvent (e.g., methanol).

-

Data Acquisition: The CD spectrum is recorded on a CD spectropolarimeter over a suitable wavelength range.

-

Computational Modeling: The 3D structures of both possible enantiomers of this compound are generated and their conformational spaces are explored using computational methods (e.g., density functional theory, DFT).

-

Spectral Calculation: For the low-energy conformers of each enantiomer, the theoretical CD spectra are calculated.

-

Comparison: The experimental CD spectrum is compared with the calculated spectra. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the assignment of the absolute configuration.

Unambiguous Determination by X-ray Crystallography of a Derivative